molecular formula C11H12O4 B13682123 3-(4-Hydroxy-2,6-dimethylphenyl)-2-oxopropanoic acid

3-(4-Hydroxy-2,6-dimethylphenyl)-2-oxopropanoic acid

Cat. No.: B13682123
M. Wt: 208.21 g/mol
InChI Key: XQBKMFLRIHXECZ-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-2,6-dimethylphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C11H12O4. This compound is characterized by the presence of a hydroxy group and two methyl groups on a phenyl ring, along with a keto group on a propanoic acid chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-2,6-dimethylphenyl)-2-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-2,6-dimethylbenzaldehyde with pyruvic acid under acidic conditions. The reaction typically proceeds via an aldol condensation followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-2,6-dimethylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(4-oxo-2,6-dimethylphenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(4-hydroxy-2,6-dimethylphenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(4-Hydroxy-2,6-dimethylphenyl)-2-oxopropanoic acid is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: Research on its potential therapeutic effects and drug development.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 3-(4-Hydroxy-2,6-dimethylphenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxy-2,6-dimethylphenyl)propanoic acid
  • (S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
  • 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methyl-propionic acid

Uniqueness

3-(4-Hydroxy-2,6-dimethylphenyl)-2-oxopropanoic acid is unique due to the presence of both a hydroxy group and a keto group on the same molecule, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

3-(4-hydroxy-2,6-dimethylphenyl)-2-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-6-3-8(12)4-7(2)9(6)5-10(13)11(14)15/h3-4,12H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBKMFLRIHXECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(=O)C(=O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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